molecular formula C19H19FN4OS B2642806 N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 848832-73-5

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2642806
CAS No.: 848832-73-5
M. Wt: 370.45
InChI Key: DNRLXTZECZROEH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorobenzyl and sulfanylacetamide groups. The synthetic route may involve the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the sulfanylacetamide group: This can be done through a thiol-ene reaction or other suitable methods.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

The compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research has shown that triazole derivatives exhibit potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, studies highlight that compounds similar to N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrate significant minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli and Staphylococcus aureus . The mechanism of action is often attributed to their ability to inhibit bacterial enzyme targets through strong binding interactions .

Antifungal Properties

The triazole framework is well-known for its antifungal activity, particularly in inhibiting the growth of fungi by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis. This compound may provide a novel approach to treating fungal infections resistant to conventional therapies .

Anticancer Potential

The anticancer properties of triazole derivatives have been explored through various studies. For example, compounds within this class have shown the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by substitution reactions to introduce the fluorobenzyl group .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Variations in substituents on the triazole ring or the acetamide moiety can significantly influence biological activity. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability .

Case Studies

Several case studies have documented the applications of triazole derivatives in clinical settings:

  • Case Study 1: Antibacterial Efficacy
    A study evaluated the antibacterial activity of a series of triazole derivatives against various bacterial strains. The results indicated that specific structural modifications led to enhanced potency against resistant strains .
  • Case Study 2: Anticancer Activity
    Another investigation focused on the anticancer effects of triazole derivatives on breast cancer cell lines. The findings revealed that certain compounds induced significant apoptosis and inhibited cell migration .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved would depend on the specific targets and the context of the research.

Comparison with Similar Compounds

Similar compounds to N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole-containing compounds and fluorobenzyl derivatives. These compounds may share some structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of a fluorobenzyl group, a triazole ring, and a sulfanylacetamide moiety, which imparts distinct chemical and biological properties.

Some similar compounds include:

These comparisons highlight the diversity of compounds with related structures and their varied applications in scientific research.

Biological Activity

N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 848832-73-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN4OS. It has a molecular weight of 370.44 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, particularly in the field of antifungal and anticancer agents.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds containing triazole moieties often demonstrate significant antimicrobial properties. Research indicates that derivatives similar to this compound exhibit activity against various bacterial strains and fungi.
  • Anticancer Properties :
    • A study conducted on multicellular spheroids indicated that compounds with triazole structures can induce apoptosis in cancer cells. The specific mechanisms include the inhibition of cell proliferation and induction of cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes relevant in various biological pathways. For instance, compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Case Studies

  • Anticancer Screening :
    • In a drug library screening for anticancer compounds, this compound was identified as a potent candidate due to its ability to inhibit tumor growth in vitro .
  • Enzyme Activity :
    • A study reported that derivatives of triazole exhibited IC50 values indicating effective inhibition of AChE and BChE at low micromolar concentrations. The specific IC50 for related compounds ranged from 40 μM to 157 μM depending on the structural modifications .

Data Tables

Biological ActivityValue/EffectReference
Antimicrobial ActivityActive against various bacteria and fungi
Anticancer ActivityInduces apoptosis in cancer cells
AChE Inhibition IC50157 μM
BChE Inhibition IC5046.42 μM

The biological activity of this compound can be attributed to the presence of the triazole ring which facilitates interactions with target enzymes and receptors within cells. This interaction often leads to alterations in cellular signaling pathways that promote cell death in cancerous cells or inhibit microbial growth.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-13-4-3-5-15(10-13)18-22-23-19(24(18)2)26-12-17(25)21-11-14-6-8-16(20)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRLXTZECZROEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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